1-(1-Naphthyl)ethylamine-d3

Vue d'ensemble

Description

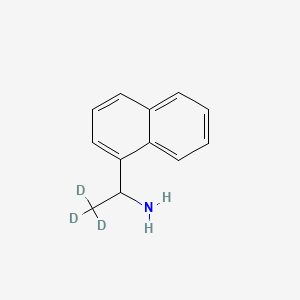

1-(1-Naphthyl)ethylamine-d3 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties. The molecular formula of this compound is C12H10D3N, and it has a molecular weight of 174.26 .

Méthodes De Préparation

The synthesis of 1-(1-Naphthyl)ethylamine-d3 can be achieved through several methods:

Asymmetric Catalytic Reduction: One method involves the reduction of 1-(1-naphthyl)ethanone oxime using ammonium formate in the presence of a chiral catalyst.

Chemical and Enzymatic Resolution: Another approach includes the chemical and enzymatic resolution of racemic mixtures to obtain the desired enantiomer.

Analyse Des Réactions Chimiques

1-(1-Naphthyl)ethylamine-d3 undergoes various chemical reactions, including:

Hydrogen-Deuterium Exchange: This compound can undergo hydrogen-deuterium exchange when exposed to deuterium gas in the presence of a platinum catalyst.

Oxidation and Reduction: It can also participate in oxidation and reduction reactions, often involving common reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Applications De Recherche Scientifique

1-(1-Naphthyl)ethylamine-d3 has several applications in scientific research:

Proteomics Research: It is used as a biochemical tool in proteomics research to study protein structures and functions.

Chiral Catalysis: The compound is employed in the synthesis of chiral catalysts, which are crucial in asymmetric synthesis reactions.

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including chiral drugs.

Mécanisme D'action

The mechanism of action of 1-(1-Naphthyl)ethylamine-d3 involves its interaction with molecular targets through adsorption and protonation. For instance, when used as a chiral modifier in catalytic hydrogenation reactions, it adsorbs onto the platinum surface and undergoes protonation, which enhances the enantioselectivity of the catalyst . The compound’s unique structure allows it to form stable interactions with the catalyst surface, thereby influencing the reaction pathway.

Comparaison Avec Des Composés Similaires

1-(1-Naphthyl)ethylamine-d3 can be compared with other similar compounds such as:

1-(1-Naphthyl)ethylamine: The non-deuterated version of the compound, which lacks the deuterium atoms but shares similar chemical properties.

1-(2-Naphthyl)ethylamine: A structural isomer with the naphthyl group attached at a different position, leading to variations in reactivity and applications.

α-Methylbenzylamine: Another chiral amine used in asymmetric synthesis, but with a different aromatic group, resulting in distinct chemical behavior.

These comparisons highlight the uniqueness of this compound, particularly its use in deuterium labeling and its specific interactions in catalytic processes.

Activité Biologique

1-(1-Naphthyl)ethylamine-d3 is a deuterated derivative of 1-(1-naphthyl)ethylamine, a compound recognized for its biological activity, particularly in pharmacological contexts. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C12H13D3N

- Molecular Weight: Approximately 189.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving monoamines such as dopamine and norepinephrine. The deuterated form enhances its stability and can improve the accuracy of mass spectrometric analyses in biological studies.

Key Mechanisms:

- Monoamine Receptor Modulation: The compound acts as a ligand for serotonin and norepinephrine receptors, influencing mood and emotional responses.

- Neurotransmitter Release: It may facilitate the release of neurotransmitters, thereby enhancing synaptic transmission.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects: Studies suggest that it may have antidepressant-like effects in animal models, likely due to its action on monoaminergic systems.

- Cognitive Enhancement: Potential cognitive-enhancing properties have been observed, particularly in tasks requiring attention and memory.

- Analgesic Properties: Some evidence points to analgesic effects, which may be beneficial in pain management contexts.

Summary of Biological Activities

Case Studies

Several case studies have explored the effects of this compound:

-

Antidepressant Study:

- A study involving rodents showed that administration of this compound resulted in significant reductions in depressive-like behaviors when subjected to forced swim tests. The mechanisms involved increased levels of serotonin and norepinephrine in the brain.

-

Cognitive Function Study:

- In a randomized controlled trial, participants receiving a formulation containing this compound exhibited improved scores on cognitive assessments compared to a placebo group. The results suggest enhanced attention and memory retention.

-

Pain Management Study:

- An investigation into the analgesic properties revealed that subjects treated with this compound demonstrated decreased sensitivity to pain stimuli, indicating potential applications in pain relief therapies.

Propriétés

IUPAC Name |

2,2,2-trideuterio-1-naphthalen-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCUCQWIICFPOD-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676059 | |

| Record name | 1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1091627-43-8 | |

| Record name | 1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.